

Spectroscopic Differences Between Free Base and Metallated TFPP

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Compound of Interest

Compound Name:	5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin
CAS No.:	25440-14-6
Cat. No.:	B1460010

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A Technical Comparison Guide for Researchers Executive Summary

This guide details the spectroscopic distinctions between **5,10,15,20-tetrakis(pentafluorophenyl)porphyrin** (Free Base TFPP) and its metallated derivatives (specifically Zn-TFPP and Pt-TFPP). TFPP is a benchmark fluorinated porphyrin used extensively in oxygen sensing, catalysis, and photodynamic therapy due to the electron-withdrawing nature of the pentafluorophenyl () groups.

The transition from free base to metallated porphyrin is defined by a symmetry increase from to

. This structural shift fundamentally alters the electronic absorption (UV-Vis), nuclear magnetic resonance (

¹H NMR), and vibrational (IR) signatures. This guide provides the experimental data and protocols necessary to validate this transition.

Theoretical Basis: Symmetry & Electronic Structure

The spectroscopic differences arise from the change in molecular symmetry upon metallation.

- Free Base (H

TFPP): Possesses

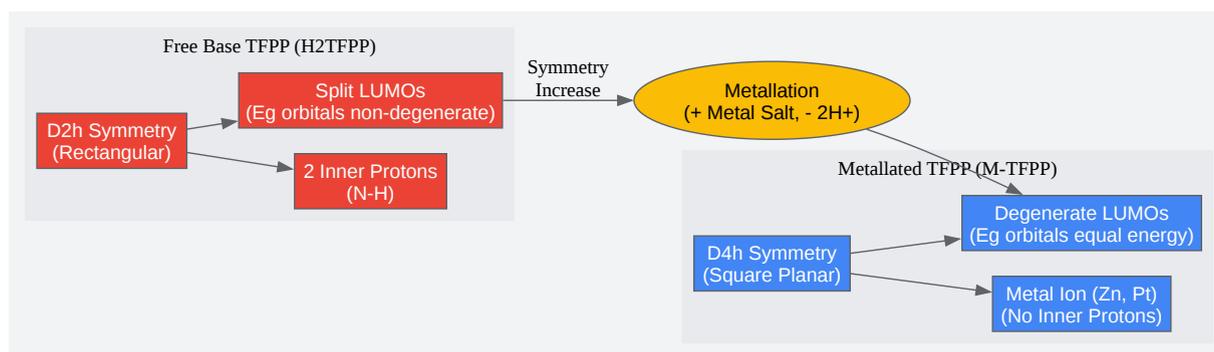
symmetry due to the two inner protons on the pyrrole nitrogens. This lifts the degeneracy of the lowest unoccupied molecular orbitals (LUMOs), resulting in a complex Q-band structure (four bands).

- Metallated (M-TFPP): The metal ion (

,
) coordinates to all four pyrrole nitrogens, increasing symmetry to

. The LUMOs become degenerate, simplifying the Q-band structure (two bands).

Visualizing the Symmetry Transition



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Figure 1: The transition from

to symmetry upon metallation simplifies the molecular orbital energy levels, directly impacting the UV-Vis spectrum.

UV-Vis Spectroscopy: The Primary Diagnostic

UV-Vis spectroscopy is the most immediate method to confirm metallation. The Gouterman Four-Orbital Model explains the spectral features: a strong Soret (B) band in the near-UV and weaker Q-bands in the visible region.

Key Differences

- H
TFPP: Exhibits four distinct Q-bands (plus the Soret band).[1]
- M-TFPP: Exhibits two distinct Q-bands (collapsed due to degeneracy).

Comparative Data Table

Compound	Symmetry	Soret Band ()	Q-Bands ()	Solvent
H		415 nm	508, 542, 584, 638 nm	CHCl ₃
Zn-TFPP		423 nm	550, 590 nm	CHCl ₃
Pt-TFPP		390 nm	505, 540 nm	THF

“

Note: The Soret band of H

TFPP (~415 nm) is blue-shifted compared to non-fluorinated TPP (~419 nm) due to the electron-withdrawing

groups. Upon metallation with Zn, the Soret band typically red-shifts (~423 nm), while Pt metallation causes a significant blue-shift (~390 nm).

H NMR Spectroscopy: Structural Validation

Proton NMR provides definitive proof of metallation by monitoring the inner pyrrolic protons.

Mechanism

The porphyrin ring current exerts a strong shielding effect on the inner core. In the free base form, the inner N-H protons are located inside this current, resulting in a significant upfield shift (negative ppm).

Diagnostic Signals

- H

TFPP: A broad singlet is observed at

-2.90 ppm. This is the signature of the two inner N-H protons.

- Metallated (Zn/Pt-TFPP): The signal at -2.90 ppm disappears completely. The loss of this peak confirms the replacement of protons by the metal ion.

“

Expert Tip: The chemical shift of -2.90 ppm for TFPP is slightly more shielded (more negative) than standard TPP (-2.76 ppm). Ensure your NMR sweep width includes the negative region (-5 ppm) to catch this signal.

IR Spectroscopy: Vibrational Fingerprinting

Infrared spectroscopy is useful for solid-state characterization.

- H

TFPP: Shows a weak but characteristic N-H stretching vibration around 3320 cm

.

- M-TFPP: The N-H stretch at 3320 cm

is absent. A new band corresponding to the Metal-Nitrogen (M-N) vibration may appear in the far-IR region (< 400 cm

), but the disappearance of the N-H band is the primary indicator in standard FTIR.

Experimental Protocols

Protocol A: Synthesis of Zn-TFPP (Acetate Method)

Use this protocol for rapid, high-yield metallation.

- Dissolution: Dissolve H

TFPP (100 mg) in CHCl

(20 mL).

- Reagent Prep: Dissolve Zinc Acetate Dihydrate (Zn(OAc)

2H

O, 10 eq) in Methanol (5 mL).

- Reaction: Add the zinc solution to the porphyrin solution.
- Reflux: Heat to reflux (60°C) with stirring for 2–3 hours. Monitor by UV-Vis (look for collapse of 4 Q-bands to 2).
- Workup: Wash the organic layer with water (3x) to remove excess zinc salts. Dry over Na

SO

and evaporate solvent.

- Purification: Recrystallize from CH

Cl

/Methanol.

Protocol B: Synthesis of Pt-TFPP (High-Temperature Method)

Required for platinum insertion due to kinetic inertness.

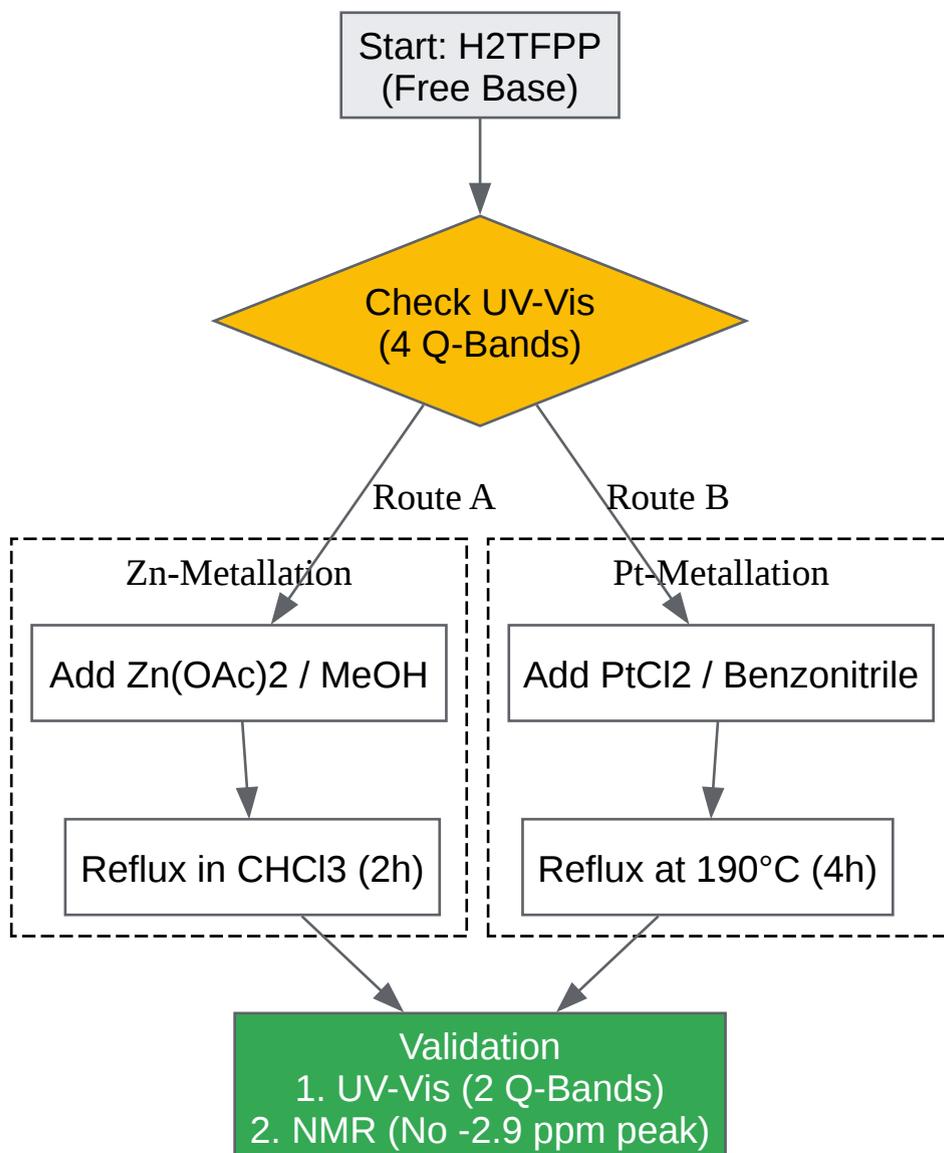
- Setup: Place H
TFPP (100 mg) and PtCl
(2.5 eq) in a flask with Benzonitrile (10 mL).
- Reflux: Heat to reflux (~191°C) under Nitrogen for 4–6 hours.
- Monitoring: Check UV-Vis for the Soret shift to ~390 nm.
- Workup: Distill off benzonitrile under reduced pressure. Redissolve residue in CH

Cl

.

- Purification: Silica gel chromatography (Eluent: CH₂Cl₂:Hexane 1:1) is crucial to remove unreacted Pt salts.

Workflow Diagram



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Figure 2: Decision workflow for synthesizing and validating metallated TFPP derivatives.

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